![molecular formula C21H17ClN2O B5805464 (2E)-N-benzyl-3-(4-chlorophenyl)-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B5805464.png)
(2E)-N-benzyl-3-(4-chlorophenyl)-N-(pyridin-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-benzyl-3-(4-chlorophenyl)-N-(pyridin-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are compounds containing a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-3-(4-chlorophenyl)-N-(pyridin-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For example, 4-chlorobenzaldehyde can be reacted with pyridin-2-ylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Formation of the Double Bond: The double bond can be introduced through a Wittig reaction or a similar olefination reaction. For instance, the intermediate amide can be reacted with a phosphonium ylide to form the desired double bond.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-3-(4-chlorophenyl)-N-(pyridin-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogenation catalysts, leading to the formation of reduced amides or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation catalysts (Pd/C)
Substitution: Nucleophiles like amines (NH₃), thiols (RSH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Reduced amides, alkanes
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein-ligand binding due to its complex structure.
Medicine: May serve as a lead compound for the development of pharmaceuticals targeting specific biological pathways.
Industry: Could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-3-(4-chlorophenyl)-N-(pyridin-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-benzyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide: Lacks the chlorine atom on the phenyl ring.
(2E)-N-benzyl-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide: Contains a methyl group instead of a chlorine atom.
(2E)-N-benzyl-3-(4-fluorophenyl)-N-(pyridin-2-yl)prop-2-enamide: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in (2E)-N-benzyl-3-(4-chlorophenyl)-N-(pyridin-2-yl)prop-2-enamide may confer unique chemical properties, such as increased reactivity in substitution reactions or altered binding affinity in biological systems.
Properties
IUPAC Name |
(E)-N-benzyl-3-(4-chlorophenyl)-N-pyridin-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-19-12-9-17(10-13-19)11-14-21(25)24(20-8-4-5-15-23-20)16-18-6-2-1-3-7-18/h1-15H,16H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVIQYAARRITDK-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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